Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is a compound belonging to the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a phenyl group attached to a carbamate functional group, which is linked to a 5-methyl-1,2,4-oxadiazol-3-yl moiety. The oxadiazole ring is recognized for its role in various pharmacological properties, including anti-inflammatory and anticancer activities.
The compound can be synthesized through various organic chemistry methods, particularly those involving the reaction of phenolic compounds with carbamates and oxadiazoles. Literature indicates that the synthesis of oxadiazoles often involves the condensation of amidoximes with carboxylic acids or other derivatives .
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate can be classified as:
The synthesis of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate typically involves the following steps:
The general synthetic route may follow these conditions:
The molecular structure of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate features:
The molecular formula can be represented as . The compound's molecular weight is approximately 248.24 g/mol. The structure can be visualized using molecular modeling software or through X-ray crystallography techniques if available.
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate may undergo several chemical reactions:
Reactions are typically monitored using thin-layer chromatography or spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry for product identification .
The mechanism of action for phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate may involve:
Studies have shown that related oxadiazole compounds exhibit significant biological activity against various targets, suggesting potential pathways for this compound's action .
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is likely a crystalline solid at room temperature. Its melting point and solubility characteristics would need to be determined experimentally but are expected to be influenced by the presence of polar functional groups.
Key chemical properties include:
Relevant data regarding solubility and stability should be gathered through laboratory experimentation .
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological effects .
The construction of the 1,2,4-oxadiazole core in phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate relies heavily on Ullmann-type copper-catalyzed reactions that facilitate the formation of carbon-heteroatom bonds essential for heterocyclic assembly. This methodology enables the efficient coupling of aryl halides with amidoxime intermediates under mild conditions, serving as a critical step in oxadiazole ring formation [2] [4]. The reaction typically employs copper(I) iodide catalysts (5-10 mol%) with diisopropylethylamine (DIPEA) as base in dimethylformamide (DMF) at 80-100°C, achieving cyclization efficiencies exceeding 85% for most substrates [2].
The sequential synthesis begins with the preparation of N'-hydroxy-2-methylpropanimidamide from 2-methylpropanenitrile and hydroxylamine hydrochloride under basic conditions. This amidoxime intermediate then undergoes Ullmann coupling with substituted phenylboronic acids or iodobenzenes to form the 3,5-disubstituted oxadiazole scaffold. The cyclization-dehydration step occurs via intramolecular O-acylation when the amidoxime reacts with carbamate precursors, forming the critical C-O bond that completes the oxadiazole ring [4]. Reaction parameters significantly influence regioselectivity, with electron-withdrawing groups on the phenyl ring accelerating cyclization rates by 2-3 fold compared to electron-donating substituents [2].
Table 1: Optimization Parameters for Ullmann-Mediated Oxadiazole Cyclization
Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
CuI/1,10-phenanthroline | K₃PO₄ | 110 | 12 | 70-85 |
CuI/L-proline | Cs₂CO₃ | 90 | 8 | 75-90 |
CuCl/neocuproine | DIPEA | 80 | 6 | 65-80 |
CuO nanoparticles | K₂CO₃ | 100 | 10 | 60-75 |
Position-specific modification of the 1,2,4-oxadiazole ring enables precise tuning of electronic and steric properties. The C5 methyl group in phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate serves as a strategic handle for functionalization via radical bromination (NBS, AIBN) to install a bromomethyl intermediate, which undergoes nucleophilic substitution with amines, thiols, and alkoxides to yield C5-alkylated derivatives [9]. This approach enables the introduction of polar substituents (hydroxy, amino, carboxylic acid) that enhance aqueous solubility without disrupting the carbamate linkage. Conversion rates exceed 90% for primary amine nucleophiles at 60°C, while bulky secondary amines require elevated temperatures (100°C) for comparable efficiency [9].
The phenyl ring of the carbamate component undergoes electrophilic aromatic substitution at the para-position with high regioselectivity. Nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl) yields aminophenyl derivatives that serve as platforms for amide bond formation or diazotization chemistry [8]. Meta-substituted analogs are accessible via resolved intermediates - 3-(hydroxymethyl)-5-methyl-1,2,4-oxadiazole undergoes selective O-arylation with meta-substituted iodobenzenes before carbamate installation [4]. Computational modeling reveals that para-substituents on the phenyl ring induce greater dipole moment changes (Δμ = 1.8 D) than meta-substituents (Δμ = 0.6 D), significantly influencing molecular packing in solid-state forms [9].
The acid-labile tert-butyloxycarbonyl (Boc) group serves as the predominant nitrogen-protecting strategy during carbamate-linked oxadiazole synthesis. Installation via reaction of 3-amino-5-methyl-1,2,4-oxadiazole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile proceeds quantitatively at 25°C within 2 hours, preventing unwanted N-acylation or O-alkylation during subsequent steps [6] [8]. The Boc group demonstrates exceptional stability toward the acidic conditions (HCl/dioxane) required for deprotection of other functional groups, enabling orthogonal protection schemes. Final deprotection occurs under mild conditions (TFA/DCM, 0°C to 25°C, 1h) without oxadiazole ring degradation [6].
Alternative protecting group strategies include the carboxybenzyl (Cbz) group, removable via catalytic hydrogenation (Pd/C, H₂), which offers compatibility with acid-sensitive substrates. For analogs requiring late-stage diversification, the fluorenylmethyloxycarbonyl (Fmoc) group enables base-mediated deprotection (piperidine/DMF) under conditions that leave the carbamate linkage intact [6]. Comparative studies indicate that Boc protection provides a 20% overall yield advantage over Cbz strategies in multistep syntheses due to superior stability during Ullmann coupling conditions [8]. The selection of protecting groups directly influences impurity profiles, with Boc-protected intermediates demonstrating <0.5% dimers compared to 2-3% dimeric impurities in Fmoc-based routes [6].
Bioisosteric replacement of the carbamate carbonyl with heterocyclic mimetics significantly modulates the pharmacokinetic properties of oxadiazole derivatives. 1,2,4-Triazole substitution (e.g., phenyl N-(5-methyl-1,2,4-triazol-3-yl)carbamate) demonstrates superior metabolic stability in human liver microsome assays (t₁/₂ > 120 min vs. 45 min for carbamate) by resisting esterase-mediated hydrolysis [4] [7]. This replacement maintains the hydrogen-bonding capacity essential for target engagement while reducing susceptibility to enzymatic degradation. Molecular dynamics simulations confirm that 1,2,4-triazole bioisosteres preserve key interactions with biological targets, including hydrogen bonds with Lys68 (2.9 Å) and water-mediated contacts (2.5 Å) in enzyme binding pockets [4].
Tetrazole and oxadiazole-to-oxazole substitutions offer alternative bioisosteric strategies that enhance blood-brain barrier permeability. The tetrazole analog exhibits a 3.2-fold increase in PAMPA-BBB permeability (Pe = 18.7 × 10⁻⁶ cm/s) compared to the parent carbamate, attributed to reduced hydrogen-bond donor count and optimized lipophilicity (clogP = 1.8 vs. 2.3) [7]. These modifications simultaneously improve aqueous solubility (tetrazole: 128 µM at pH 7.4 vs. carbamate: 28 µM) through introduction of ionizable functionality while maintaining submicromolar potency against biological targets. The metabolic stability enhancements follow the order: 1,2,4-triazole > tetrazole > oxazole > carbamate, as quantified by intrinsic clearance rates in hepatocyte assays [7].
Table 2: Pharmacokinetic Parameters of Carbamate Bioisosteres
Bioisostere | clogP | TPSA (Ų) | Microsomal Stability (t₁/₂, min) | PAMPA-BBB Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
Carbamate (parent) | 2.3 | 65.4 | 45 ± 3 | 5.8 ± 0.7 |
1,2,4-Triazole | 1.9 | 68.2 | >120 | 9.3 ± 1.2 |
1,3,4-Oxadiazole | 1.7 | 71.5 | 92 ± 6 | 8.1 ± 0.9 |
Tetrazole | 1.8 | 78.9 | 85 ± 4 | 18.7 ± 2.1 |
1,2,3-Triazole | 2.1 | 70.3 | 78 ± 5 | 7.5 ± 0.8 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1